

Application Notes and Protocols for the Synthesis of Risperidone from Key Intermediates

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Compound of Interest

Compound Name: *5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride*

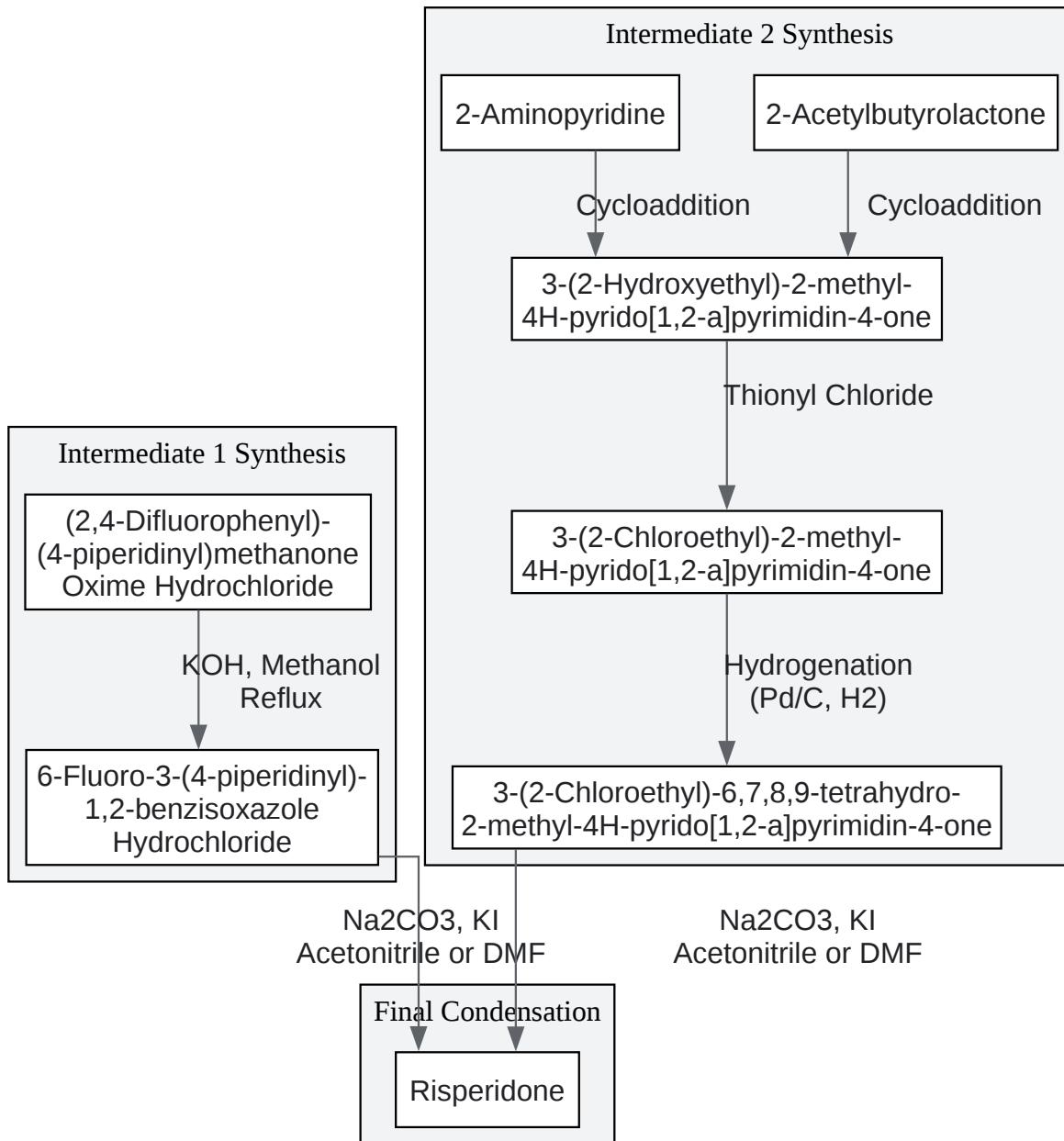
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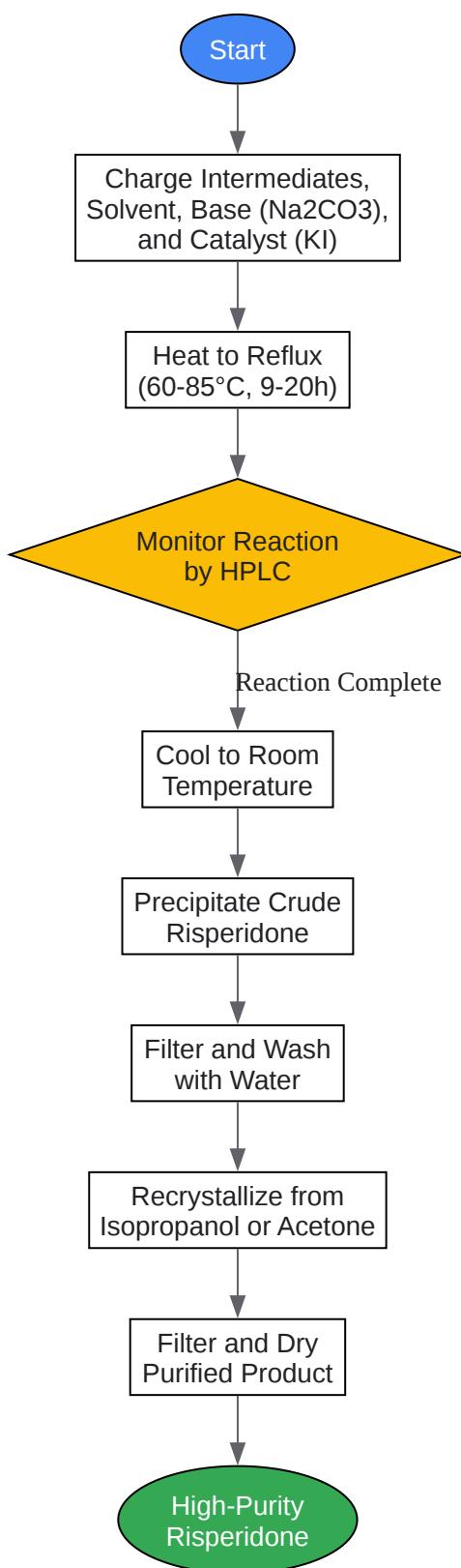
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These application notes provide a detailed protocol for the synthesis of the atypical antipsychotic drug, Risperidone. The described methodology is intended for researchers, scientists, and drug development professionals. The primary synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Overall Synthesis Pathway

The synthesis of Risperidone is typically achieved through a convergent synthesis strategy, which involves the preparation of two key heterocyclic intermediates followed by their condensation. The overall pathway is illustrated below.



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